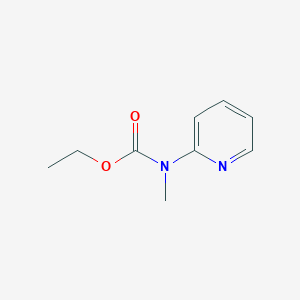
Ethyl methyl(2-pyridinyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl methyl(2-pyridinyl)carbamate, also known as carbaryl, is a carbamate insecticide that has been widely used in agriculture and public health for over 50 years. It is a broad-spectrum insecticide that can control a wide range of pests, including insects, mites, and ticks. Carbaryl is also used in the control of human and animal ectoparasites and as a molluscicide.
作用機序
Carbaryl acts as an acetylcholinesterase inhibitor, which means it blocks the action of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
生化学的および生理学的効果
Carbaryl can have both acute and chronic effects on non-target organisms. Acute effects can include symptoms such as tremors, convulsions, and respiratory distress. Chronic effects can include developmental abnormalities, reproductive effects, and immune suppression.
実験室実験の利点と制限
Carbaryl is a widely used insecticide that has many advantages for lab experiments. It is relatively inexpensive, easy to use, and has a broad-spectrum of activity. However, there are also limitations to its use. Carbaryl can have non-specific effects on other enzymes in addition to acetylcholinesterase, which can lead to false positive results in some experiments. Additionally, the use of Ethyl methyl(2-pyridinyl)carbamate in lab experiments can be controversial due to its potential effects on non-target organisms.
将来の方向性
There are many future directions for research on Ethyl methyl(2-pyridinyl)carbamate. Some of these include:
1. Development of safer and more targeted insecticides that have fewer non-target effects.
2. Improved understanding of the mechanisms of action of Ethyl methyl(2-pyridinyl)carbamate and other insecticides.
3. Development of new methods for detecting and monitoring the presence of Ethyl methyl(2-pyridinyl)carbamate in the environment.
4. Investigation of the effects of Ethyl methyl(2-pyridinyl)carbamate on non-target organisms, including beneficial insects, birds, and mammals.
Conclusion
In conclusion, Ethyl methyl(2-pyridinyl)carbamate is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on non-target organisms. It acts as an acetylcholinesterase inhibitor, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect. While Ethyl methyl(2-pyridinyl)carbamate has many advantages for lab experiments, there are also limitations to its use, and future research should focus on developing safer and more targeted insecticides and improving our understanding of the effects of Ethyl methyl(2-pyridinyl)carbamate on non-target organisms.
合成法
Carbaryl is synthesized by reacting methylamine with 2-chloropyridine to form 2-(methylamino)pyridine. This intermediate is then reacted with ethyl chloroformate to form the final product, ethyl methyl(2-pyridinyl)carbamate. The reaction is shown below:
科学的研究の応用
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in a variety of scientific research applications, including:
1. Toxicity studies: Carbaryl has been used in toxicity studies to determine its effects on different organisms, including mammals, birds, fish, and insects.
2. Ecotoxicology studies: Carbaryl has been used in ecotoxicology studies to determine its effects on aquatic and terrestrial ecosystems.
3. Residue analysis: Carbaryl has been used in residue analysis studies to determine its presence in food, water, and soil.
4. Mode of action studies: Carbaryl has been used in mode of action studies to determine how it affects the nervous system of insects.
特性
CAS番号 |
125867-10-9 |
|---|---|
製品名 |
Ethyl methyl(2-pyridinyl)carbamate |
分子式 |
C9H12N2O2 |
分子量 |
180.2 g/mol |
IUPAC名 |
ethyl N-methyl-N-pyridin-2-ylcarbamate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)11(2)8-6-4-5-7-10-8/h4-7H,3H2,1-2H3 |
InChIキー |
QCIFPVGIJHGENX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)C1=CC=CC=N1 |
正規SMILES |
CCOC(=O)N(C)C1=CC=CC=N1 |
同義語 |
Carbamic acid, methyl-2-pyridinyl-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



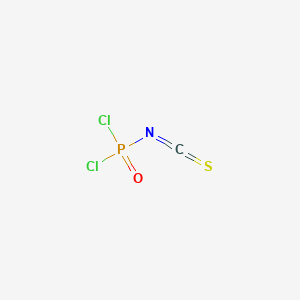
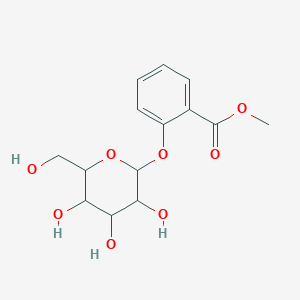
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
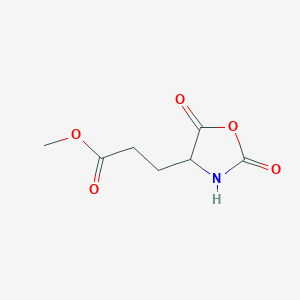
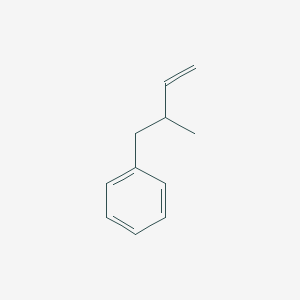
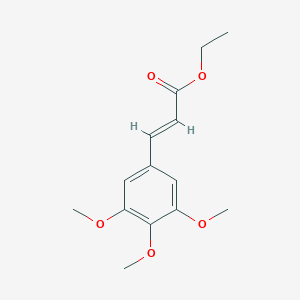



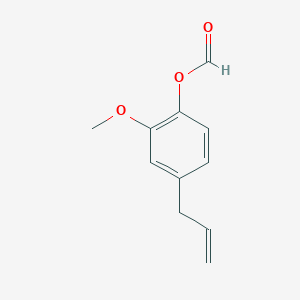

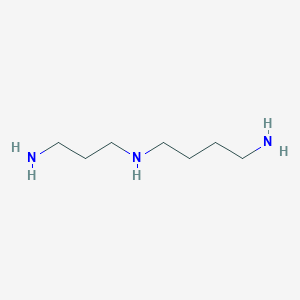
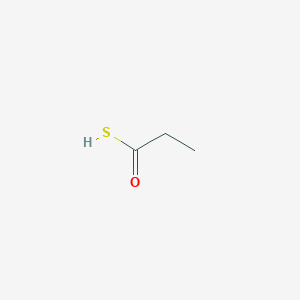
![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)